L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide
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Overview
Description
L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide is a complex peptide compound composed of seven amino acids: tyrosine, lysine, proline, glycine, leucine, and tryptophan
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide typically involves classical peptide synthesis methods. These methods include the use of tert-butoxycarbonyl (Boc) or trifluoroacetyl (TFA) protection of the NH group and carbodiimide-promoted peptide bond formation . The condensation of protected amino acids is carried out in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form peptide bonds .
Industrial Production Methods
Industrial production of such peptides often involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tyrosine and tryptophan residues.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various amino acid derivatives for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups .
Scientific Research Applications
L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems .
Mechanism of Action
The mechanism of action of L-Tyrosyl-L-lysyl-L-prolyl-L-prolylglycyl-L-leucyl-L-tryptophanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes by binding to their active sites or modulate protein-protein interactions by stabilizing or disrupting specific complexes .
Comparison with Similar Compounds
Similar Compounds
L-Proline analogues: Such as L-azetidine-2-carboxylic acid and trans-4-hydroxy-L-proline, which are used in studying protein folding and structure.
L-Tyrosine derivatives: Including L-tyrosine methyl ester and its ethyl and n-butyl esters, which are used as prodrugs for L-tyrosine.
Uniqueness
Its combination of hydrophobic and hydrophilic residues allows for versatile interactions with various biological targets .
Properties
CAS No. |
647031-85-4 |
---|---|
Molecular Formula |
C44H62N10O8 |
Molecular Weight |
859.0 g/mol |
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C44H62N10O8/c1-26(2)21-35(41(59)52-34(39(47)57)23-28-24-48-32-10-4-3-9-30(28)32)50-38(56)25-49-42(60)36-12-7-19-53(36)44(62)37-13-8-20-54(37)43(61)33(11-5-6-18-45)51-40(58)31(46)22-27-14-16-29(55)17-15-27/h3-4,9-10,14-17,24,26,31,33-37,48,55H,5-8,11-13,18-23,25,45-46H2,1-2H3,(H2,47,57)(H,49,60)(H,50,56)(H,51,58)(H,52,59)/t31-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
ZBKGVXFPKYNFNL-GIZYWFQPSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)NC(=O)CNC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
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